molecular formula C11H13ClOS B1532163 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride CAS No. 1160249-25-1

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride

Cat. No. B1532163
CAS RN: 1160249-25-1
M. Wt: 228.74 g/mol
InChI Key: ROHVXDURUHBXHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Proteomics Research

In the field of proteomics , this compound is utilized for its biochemical properties. It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of their structure and function . The compound’s stability and reactivity make it suitable for tagging or modifying proteins, which is essential for proteomic analysis.

Antibacterial Agent Development

Research has indicated that thiophene derivatives exhibit significant antibacterial properties . This compound, in particular, has been studied for its potential to inhibit the growth of various bacterial strains, including B. subtilis, E. coli, P. vulgaris, and S. aureus. It could be pivotal in the development of new antibacterial agents.

Material Science

In material science , this thiophene derivative is explored for its potential use in creating novel materials. Its molecular structure could contribute to the development of organic semiconductors or components for electronic devices due to its conductive properties .

Environmental Science

The compound’s role in environmental science is linked to its potential use in environmental remediation. Its chemical properties may be harnessed to develop sensors or absorbents for the detection and removal of pollutants from water and soil .

Analytical Chemistry

Analytical chemists: utilize this compound as a standard or reagent in chromatography and spectrometry. Its unique molecular signature helps in the precise detection and measurement of chemical substances in various samples .

Biochemical Research

In biochemistry , the compound is used for studying enzyme kinetics and receptor-ligand interactions. Its ability to bind or interact with biological molecules makes it a valuable tool for biochemical assays and research .

Pharmacology

The pharmacological applications of this compound are being investigated, particularly in the context of drug design and discovery. Its structural features may be beneficial in the synthesis of new pharmacologically active molecules .

Synthetic Chemistry

Lastly, in synthetic chemistry , this compound is a key intermediate in the synthesis of larger, more complex molecules. Its reactive chloride group allows it to undergo various chemical transformations, making it a versatile building block for synthetic chemists .

properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVXDURUHBXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 2
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 3
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 4
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 5
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride

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